

Mitigating potential immunogenicity of Spiegelmers in long-term studies

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Compound of Interest

Compound Name: *Emapticap pegol*

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Technical Support Center: Spiegelmer Immunogenicity

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential immunogenicity of Spiegelmers in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are Spiegelmers and why are they considered to have low immunogenicity?

Spiegelmers are synthetic oligonucleotides composed of L-ribose or L-2'-deoxyribose units, making them mirror images of natural D-oligonucleotides.^[1] This chiral inversion is the primary reason for their low immunogenic potential. The human immune system's enzymes (nucleases) are stereospecific and primarily recognize and degrade naturally occurring D-oligonucleotides.^{[2][3]} Because Spiegelmers are in the L-conformation, they are resistant to nuclease degradation and are generally not recognized by the immune system, leading to what is often termed "immunological passivity".^{[4][5][6]}

Q2: Is it possible for Spiegelmers to elicit an immune response in long-term studies?

While inherently possessing low immunogenicity, it is not impossible for Spiegelmers to be recognized by the immune system, especially with long-term or repeated administration. A pilot

study in rabbits using an anti-GnRH Spiegelmer (NOX 1255) found that the Spiegelmer alone, even after repeated administrations, was incapable of inducing a significant antibody response.^[1] However, a trace antibody response was observed when the Spiegelmer was conjugated to a carrier protein (cBSA) and administered with an adjuvant, suggesting they can act as haptens under certain conditions.^[1] Therefore, a risk-based assessment and monitoring strategy are crucial for long-term applications.

Q3: How does PEGylation affect the immunogenicity of a Spiegelmer?

PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to improve the pharmacokinetic properties of Spiegelmers, including increasing their half-life.^{[1][7]} While PEGylation can shield the Spiegelmer from the immune system, PEG itself is not completely inert and can be immunogenic.^{[8][9]} Anti-PEG antibodies can be pre-existing in some individuals or induced by treatment with PEGylated therapeutics.^{[8][9]} Such a response could potentially lead to reduced efficacy or adverse effects.^[10] The immunogenicity of a PEGylated Spiegelmer is influenced by factors such as the size and structure (linear vs. branched) of the PEG, the nature of the linker, and the site of attachment.^[9]

Q4: What types of immune responses should be monitored in preclinical and clinical studies?

The primary concern is the development of anti-drug antibodies (ADAs). These can be:

- Binding Antibodies: Antibodies that bind to the Spiegelmer without affecting its function.
- Neutralizing Antibodies (NAbs): Antibodies that inhibit the Spiegelmer's therapeutic activity.

Beyond antibody responses, it is also important to assess for potential innate immune activation or general immunotoxicity, although this is considered a low risk for Spiegelmers.^{[11][12]}

Q5: What are the regulatory expectations for immunogenicity assessment of Spiegelmers?

Regulatory agencies like the FDA and EMA expect a thorough immunogenicity risk assessment for all biotherapeutics, including Spiegelmers.^[13] This involves a combination of in silico, in vitro, and in vivo studies. The International Council for Harmonisation (ICH) S8 guideline provides a framework for immunotoxicity studies.^{[11][14][15]} A tiered approach to testing is

often employed, starting with standard toxicology studies and progressing to more specialized functional assays if concerns are raised.^{[11][16]}

Troubleshooting Guides

Problem: An unexpected increase in antibody titers against the Spiegelmer is observed in an in vivo study.

- **Possible Cause 1: Impurities or Aggregates.** Aggregates or impurities from the synthesis process can be immunogenic.
 - **Solution:** Ensure rigorous purification and quality control of the Spiegelmer product. Use analytical techniques like HPLC to check for purity and dynamic light scattering (DLS) to assess for aggregation before administration.
- **Possible Cause 2: Adjuvant Effect.** The formulation or co-administered substances might be acting as an adjuvant.
 - **Solution:** Review all components of the formulation. If possible, conduct a study with the Spiegelmer in a simpler vehicle (e.g., saline) to determine if the vehicle is contributing to the immunogenicity.
- **Possible Cause 3: Immune Response to PEG Moiety.** If the Spiegelmer is PEGylated, the response may be directed against the PEG chain.
 - **Solution:** Perform competitive binding assays to determine the target of the antibodies. Use free PEG and the non-PEGylated Spiegelmer as competitors in your ADA assay.

Problem: High background signal in the anti-Spiegelmer antibody ELISA.

- **Possible Cause 1: Non-specific Binding.** Serum or plasma components may be non-specifically binding to the plate or the assay reagents.
 - **Solution:** Optimize blocking buffers (e.g., increase protein concentration, try different blocking agents). Increase the number and stringency of wash steps. Consider adding a non-ionic detergent like Tween-20 to wash buffers.

- Possible Cause 2: Low-Affinity, Cross-Reactive Antibodies. Pre-existing, low-affinity antibodies in the study animals might be cross-reacting with the Spiegelmer.
 - Solution: Implement an acid dissociation step in your assay protocol to disrupt low-affinity interactions before detection. This is particularly important for bridging ELISA formats.[\[17\]](#)

Quantitative Data Summary

The following table summarizes immunogenicity data from a preclinical study on the anti-GnRH Spiegelmer NOX 1255.

| Group | Compound Administered | Adjuvant | Observed Antibody Titer | Reference |
|-------|-----------------------------|-------------------|-------------------------|---------------------|
| 1 | NOX 1255 (Spiegelmer) | None | No significant response | [1] |
| 2 | NOX 1255 (Spiegelmer) | Freund's Adjuvant | No significant response | [1] |
| 3 | NOX 1255 conjugated to cBSA | Freund's Adjuvant | Trace antibody response | [1] |

Experimental Protocols & Methodologies

Anti-Spiegelmer Antibody (ADA) Screening by Bridging ELISA

This protocol describes a common method for detecting antibodies that can bind to the Spiegelmer.

Principle: This is a bridging immunoassay where the ADA in the sample acts as a bridge between a biotinylated Spiegelmer and a DIG-labeled (or Sulfo-Tag-labeled for MSD) Spiegelmer.

Methodology:

- **Plate Coating:** This assay is performed in solution; no plate coating is required for the primary capture step.
- **Sample Preparation:**
 - Dilute serum or plasma samples (e.g., 1:100) in assay buffer.
 - To dissociate immune complexes, an acid treatment step can be included: mix the sample with an acid buffer (e.g., 300 mM acetic acid) for 15-30 minutes at room temperature.
 - Neutralize the sample with a neutralization buffer (e.g., 1.2 M Trizma base) containing the biotinylated and DIG-labeled Spiegelmer probes.
- **Incubation:** Incubate the sample/probe mixture overnight at 4°C to allow for the formation of the ADA-Spiegelmer bridge complex.
- **Capture:** Transfer the mixture to a streptavidin-coated microplate and incubate for 1-2 hours at room temperature to capture the biotinylated probe complexes.
- **Washing:** Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.
- **Detection:** Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
- **Substrate Addition:** After another wash step, add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- **Readout:** Measure the absorbance at 450 nm.

Surface Plasmon Resonance (SPR) for ADA Characterization

Principle: SPR is used to confirm the presence of ADAs and characterize their binding kinetics (association and dissociation rates).

Methodology:

- **Chip Preparation:** Covalently immobilize the Spiegelmer onto a sensor chip (e.g., a CM5 chip via amine coupling).
- **Sample Injection:** Inject the diluted serum or plasma sample over the sensor chip surface.
- **Association:** Monitor the change in the refractive index at the chip surface as antibodies in the sample bind to the immobilized Spiegelmer. This is measured in Resonance Units (RU).
- **Dissociation:** After the association phase, flow buffer over the chip and monitor the decrease in RU as the antibodies dissociate.
- **Regeneration:** Inject a regeneration solution (e.g., low pH glycine) to remove all bound antibodies from the chip surface, preparing it for the next sample.
- **Data Analysis:** Analyze the resulting sensorgrams to determine the presence of binding and to calculate kinetic constants (k_a , k_d) and affinity (K_d).

In Vitro T-Cell Activation Assay

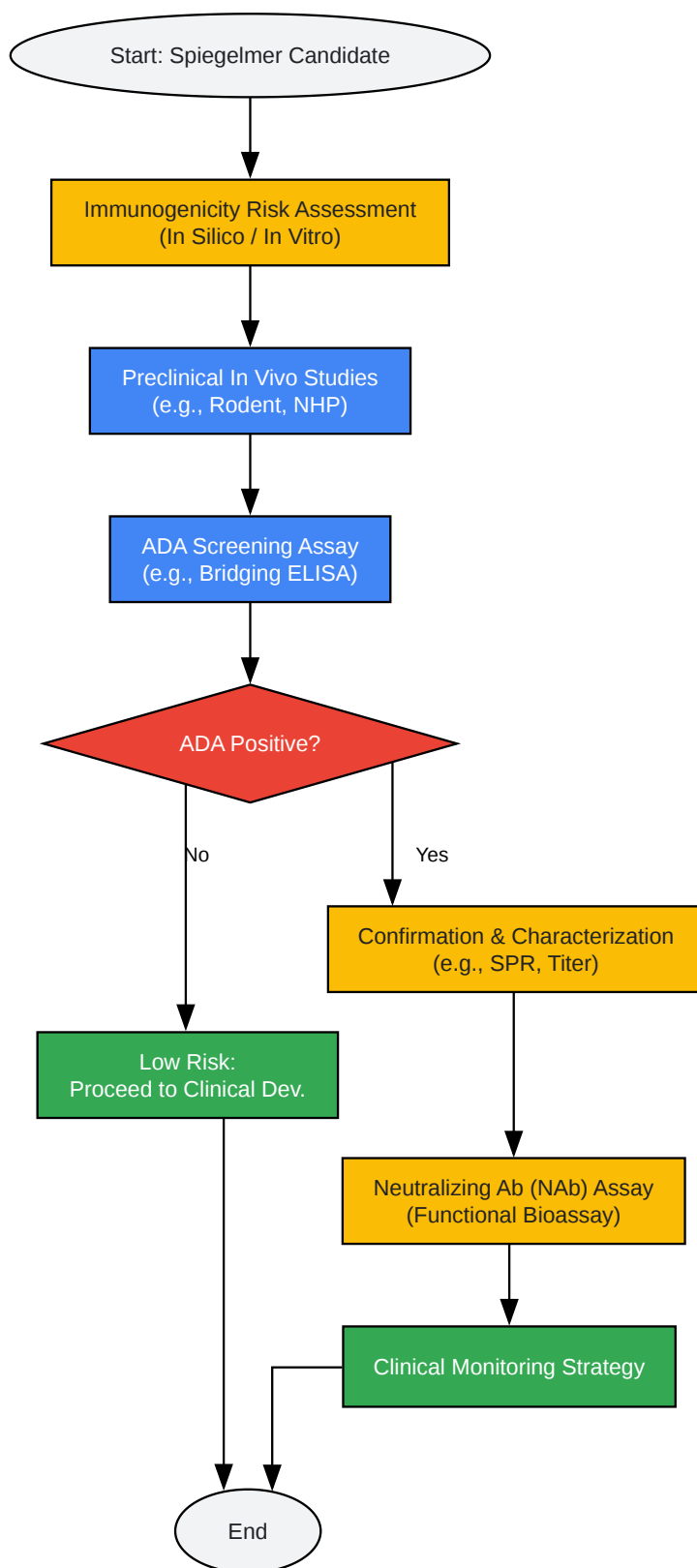
Principle: This assay assesses the potential of the Spiegelmer to induce a T-cell-mediated immune response.^[18]

Methodology:

- **Antigen Presenting Cell (APC) Generation:** Isolate monocytes from peripheral blood mononuclear cells (PBMCs) from a panel of healthy human donors and differentiate them into dendritic cells (DCs).
- **Spiegelmer Loading:** Load the DCs with the Spiegelmer test article. A positive control (e.g., Keyhole Limpet Hemocyanin, KLH) and a negative control (vehicle) should be included.
- **Co-culture:** Co-culture the Spiegelmer-loaded DCs with autologous T-cells (isolated from the same donor).
- **Proliferation Measurement:** After 5-7 days, measure T-cell proliferation. This can be done by:
 - ^3H -Thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into the DNA of proliferating cells.

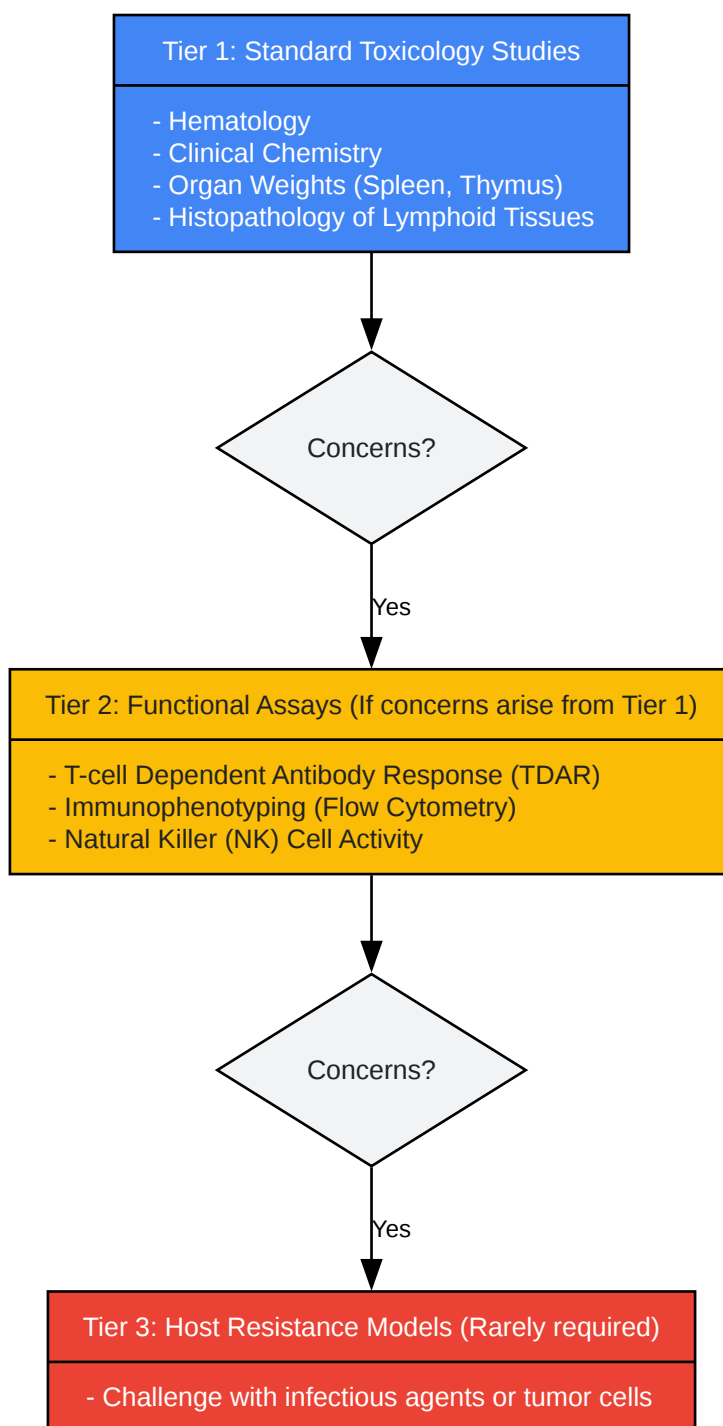
- CFSE staining: Stain T-cells with CFSE dye before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured by flow cytometry.
- Cytokine Analysis: Collect the cell culture supernatant and measure the levels of key T-cell cytokines (e.g., IFN- γ , IL-2, IL-4) using methods like ELISA or multiplex bead arrays.[\[18\]](#)

Visualizations



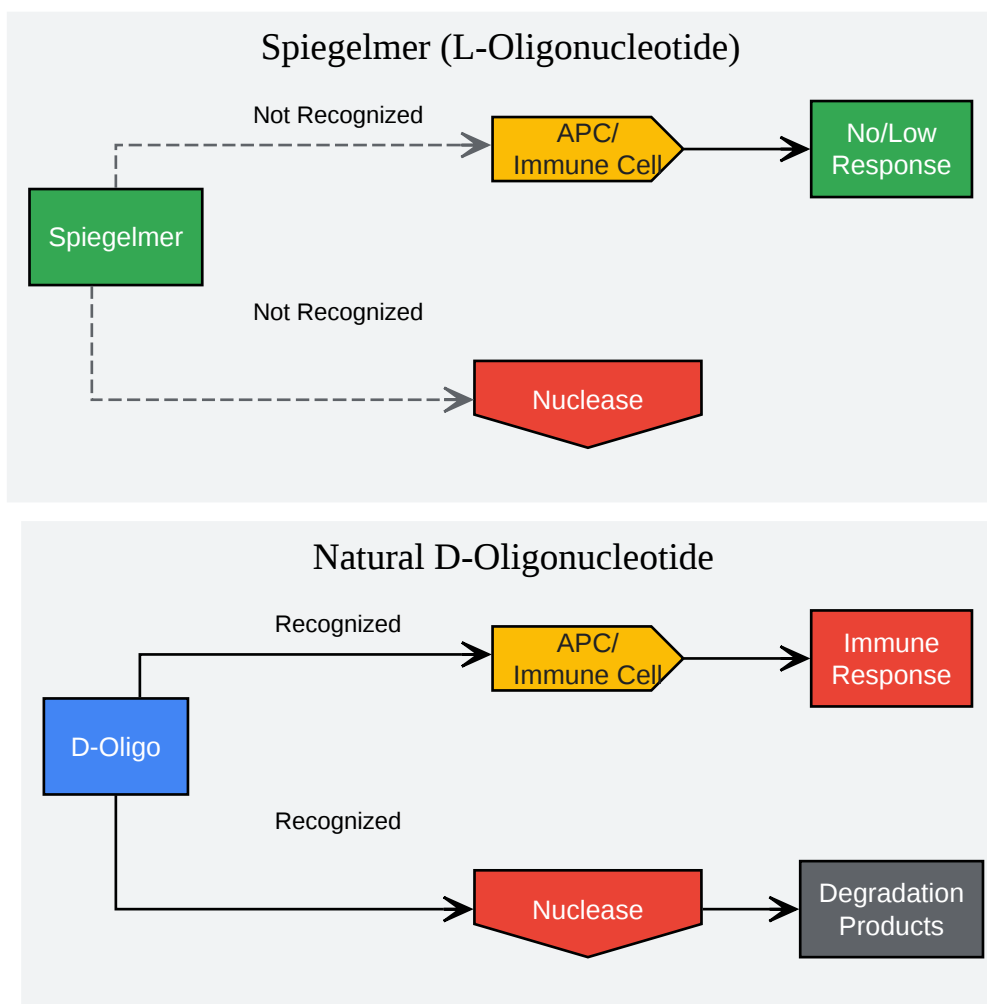
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Caption: Workflow for assessing Spiegelmer immunogenicity.



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Caption: Tiered approach to preclinical immunotoxicity testing.



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Caption: Why Spiegelmers exhibit low immunogenicity.

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